molecular formula C20H23F2N3O3 B12867464 Ethyl (S)-1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Ethyl (S)-1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B12867464
M. Wt: 391.4 g/mol
InChI Key: GYZIKBVCDQFOAS-NSHDSACASA-N
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Description

Ethyl (S)-1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it effective against a variety of Gram-positive and Gram-negative bacteria. The presence of the piperazine ring and the cyclopropyl group enhances its antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S)-1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multiple steps:

    Formation of the Quinolone Core: The quinolone core is synthesized through a condensation reaction between an aniline derivative and a β-keto ester.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.

    Fluorination: The difluoro groups are introduced using fluorinating agents such as diethylaminosulfur trifluoride.

    Piperazine Substitution: The piperazine ring is introduced through a nucleophilic substitution reaction with a suitable piperazine derivative.

    Esterification: The final step involves esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:

    Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Processing: This method allows for continuous production, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolone N-oxides.

    Reduction: Reduction reactions can convert the quinolone core to dihydroquinolines.

    Substitution: Nucleophilic substitution reactions can modify the piperazine ring or the quinolone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products

    Oxidation: Quinolone N-oxides.

    Reduction: Dihydroquinolines.

    Substitution: Various substituted quinolones and piperazines.

Scientific Research Applications

Ethyl (S)-1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate has numerous applications in scientific research:

    Chemistry: Used as a model compound for studying quinolone synthesis and reactivity.

    Biology: Investigated for its antibacterial activity against resistant bacterial strains.

    Medicine: Explored as a potential therapeutic agent for treating bacterial infections.

    Industry: Utilized in the development of new antibacterial agents and formulations.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling and relaxation of bacterial DNA, leading to cell death. The presence of the cyclopropyl group and the piperazine ring enhances its binding affinity and spectrum of activity.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents.

    Levofloxacin: A fluoroquinolone with a broader spectrum of activity.

    Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

Uniqueness

Ethyl (S)-1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific substituents, which confer enhanced antibacterial activity and reduced resistance development compared to other quinolones. The combination of the cyclopropyl group and the piperazine ring is particularly effective in targeting resistant bacterial strains.

Properties

Molecular Formula

C20H23F2N3O3

Molecular Weight

391.4 g/mol

IUPAC Name

ethyl 1-cyclopropyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C20H23F2N3O3/c1-3-28-20(27)14-10-25(12-4-5-12)17-13(19(14)26)8-15(21)18(16(17)22)24-7-6-23-11(2)9-24/h8,10-12,23H,3-7,9H2,1-2H3/t11-/m0/s1

InChI Key

GYZIKBVCDQFOAS-NSHDSACASA-N

Isomeric SMILES

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3CCN[C@H](C3)C)F)C4CC4

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3CCNC(C3)C)F)C4CC4

Origin of Product

United States

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